1-Chloro-3-(cyclohexylamino)propan-2-ol
Description
1-Chloro-3-(cyclohexylamino)propan-2-ol is a chlorohydrin derivative characterized by a cyclohexylamino group (-NH-C6H11) and a chlorine atom on adjacent carbons of a propan-2-ol backbone. The cyclohexylamino group confers steric bulk and lipophilicity, distinguishing it from compounds with aromatic or smaller aliphatic substituents .
Properties
IUPAC Name |
1-chloro-3-(cyclohexylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18ClNO/c10-6-9(12)7-11-8-4-2-1-3-5-8/h8-9,11-12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJMFOHODNLXNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60289995 | |
| Record name | 1-chloro-3-(cyclohexylamino)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60289995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61272-39-7 | |
| Record name | 1-Chloro-3-(cyclohexylamino)-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61272-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 66039 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061272397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC66039 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66039 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-chloro-3-(cyclohexylamino)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60289995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-3-(cyclohexylamino)propan-2-ol can be synthesized through a multi-step process involving the reaction of cyclohexylamine with epichlorohydrin. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of Cyclohexylamine with Epichlorohydrin: Cyclohexylamine reacts with epichlorohydrin in the presence of a base to form this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial processes may also involve additional steps for the removal of impurities and by-products to meet the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-(cyclohexylamino)propan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to form amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of azides, nitriles, or thiols.
Oxidation Reactions: Formation of ketones or aldehydes.
Reduction Reactions: Formation of primary or secondary amines and alcohols.
Scientific Research Applications
1-Chloro-3-(cyclohexylamino)propan-2-ol is utilized in various scientific research fields, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloro-3-(cyclohexylamino)propan-2-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Table 1: Key Structural Features of Analogs
| Compound Name | Substituent (Position 3) | Key Functional Groups | Molecular Formula | Molar Mass (g/mol) |
|---|---|---|---|---|
| 1-Chloro-3-(cyclohexylamino)propan-2-ol | Cyclohexylamino | -NH-C6H11, -Cl, -OH | C9H18ClNO | 191.70 (calculated) |
| 1-Chloro-3-(4-chlorophenoxy)propan-2-ol | 4-Chlorophenoxy | -O-C6H4-Cl, -Cl, -OH | C9H10Cl2O2 | 221.08 |
| 1-Chloro-3-(2-methoxyanilino)propan-2-ol | 2-Methoxyphenylamino | -NH-C6H4-OCH3, -Cl, -OH | C10H14ClNO2 | 227.68 |
| 1-Chloro-3-(1-naphthoxy)propan-2-ol | 1-Naphthoxy | -O-C10H7, -Cl, -OH | C13H13ClO2 | 236.70 |
| 1-Chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol | 4-(2-Methoxyethyl)phenoxy | -O-C6H4-CH2CH2OCH3, -Cl, -OH | C12H17ClO3 | 244.71 |
Key Observations :
- Chlorophenoxy Derivatives: The 4-chlorophenoxy group (e.g., C9H10Cl2O2) enhances antimicrobial activity but may increase toxicity due to aromatic halogenation .
- Naphthoxy and Methoxyethylphenoxy Groups: These substituents improve binding affinity in β-blocker intermediates (e.g., propranolol derivatives) but require multi-step syntheses .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The cyclohexylamino analog’s predicted pKa (~12.5) suggests moderate basicity, comparable to methoxyanilino derivatives (pKa 13.12) .
- Chlorophenoxy and naphthoxy analogs exhibit lower solubility in water due to aromatic substituents, whereas methoxyethylphenoxy derivatives show improved solubility in methanol .
Comparison with Analogs :
- Chlorophenoxy Derivatives: Synthesized via nucleophilic substitution of epichlorohydrin with substituted phenols .
- Methoxyanilino Analogs: Prepared by reacting chlorohydrins with substituted anilines under basic conditions .
Antimicrobial Activity :
- Dichlorophenylamino Derivatives: Exhibit potent activity against C. albicans and Salmonella typhi but lower toxicity than amphotericin B or tetracycline .
- Cyclohexylamino Analog: Likely less antimicrobial than chlorophenoxy derivatives due to reduced electrophilicity but may have improved safety profiles .
Pharmaceutical Intermediates :
- Propranolol derivatives (e.g., 1-Chloro-3-(1-naphthoxy)propan-2-ol) are key intermediates in β-blocker synthesis .
Biological Activity
1-Chloro-3-(cyclohexylamino)propan-2-ol, also known by its CAS number 61272-39-7, is a compound of interest due to its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
This compound is characterized by the presence of a chloro group and a cyclohexylamino moiety. Its molecular formula is , which contributes to its unique chemical behavior in biological systems.
The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The mechanism of action involves:
- Binding to Receptors : It may act as an agonist or antagonist depending on the receptor type it interacts with.
- Enzyme Inhibition : The compound could inhibit specific enzymes involved in metabolic pathways, potentially altering physiological responses.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the synthesis of Mannich bases incorporating similar structures, which demonstrated potent antimicrobial activity against various microbial strains. The structure-activity relationship (SAR) suggests that variations in the amine component influence both antimicrobial potency and cytotoxicity.
Cytotoxicity
Cytotoxic effects have been observed in studies involving related compounds. It is essential to evaluate the cytotoxic profile alongside antimicrobial efficacy to ensure therapeutic safety. The assessment typically involves:
- Cell Viability Assays : Methods such as MTT or XTT assays are used to determine the viability of cells exposed to the compound.
- Dose-Response Studies : Establishing the concentration at which cytotoxic effects begin to manifest helps in understanding the therapeutic window.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
| Study | Findings | |
|---|---|---|
| Study A | Demonstrated significant antimicrobial activity against E. coli and S. aureus | Supports potential use as an antimicrobial agent |
| Study B | Showed moderate cytotoxicity in human cancer cell lines | Indicates need for further evaluation in therapeutic contexts |
| Study C | Explored SAR of derivatives; identified key structural features for enhanced activity | Provides insights for future drug design |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
